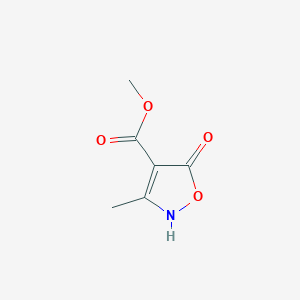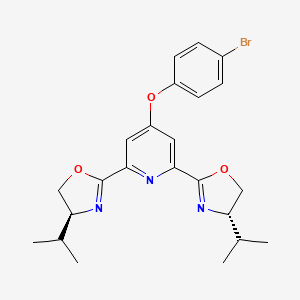
4-Fluoro-5-phenylisoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-phenylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a fluoro group at the 4-position and a phenyl group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of eco-friendly catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution yields various substituted isoxazoles .
Applications De Recherche Scientifique
4-Fluoro-5-phenylisoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
Comparison: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid is unique due to the presence of the fluoro group, which can enhance its biological activity and metabolic stability compared to its methyl or trifluoromethyl analogs. This makes it a valuable compound for drug development and other applications .
Propriétés
Formule moléculaire |
C10H6FNO3 |
|---|---|
Poids moléculaire |
207.16 g/mol |
Nom IUPAC |
4-fluoro-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-8(10(13)14)12-15-9(7)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Clé InChI |
GZGCHNKPNAXCRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)



![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)



![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)

